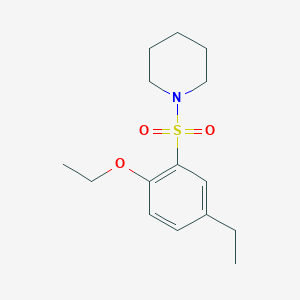
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, also known as DHMBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes and biochemical pathways.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and biochemical pathways. Specifically, 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a number of important physiological processes.
Biochemical and Physiological Effects:
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. These effects make 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide a valuable tool for investigating various biological processes and for developing new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its selectivity and specificity for certain enzymes and biochemical pathways, its ability to modulate cellular signaling pathways, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, including its use as a tool for investigating the role of sulfonamide compounds in various biological processes, its potential as a therapeutic agent for various diseases, and its use in the development of new drugs and treatments. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide and to identify any potential side effects or toxicity issues.
Synthesemethoden
The synthesis of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by the addition of sodium hydroxide to produce 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One major area of interest is its use as a tool for investigating the role of sulfonamide compounds in various biological processes. 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of unique properties that make it an ideal candidate for such studies, including its ability to selectively target specific enzymes and biochemical pathways.
Eigenschaften
Produktname |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H13Cl2NO3S |
Molekulargewicht |
298.19 g/mol |
IUPAC-Name |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3 |
InChI-Schlüssel |
YQAMGPRNEIHRQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




